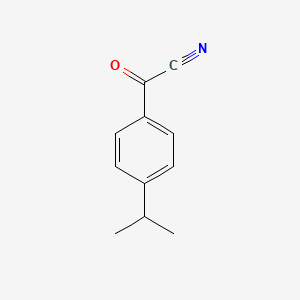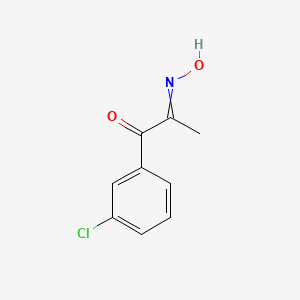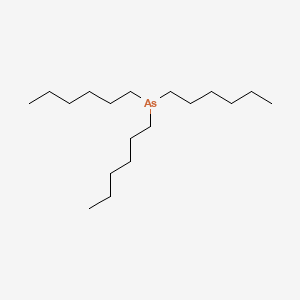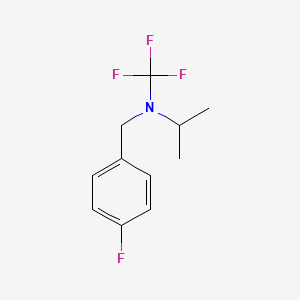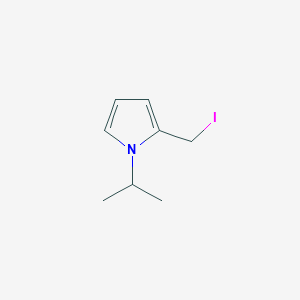
2-(iodomethyl)-1-isopropyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-1-isopropyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an iodomethyl group and an isopropyl group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the iodocyclization of homoallylamines. This reaction typically occurs at room temperature and involves the use of iodine as the iodinating agent. The reaction conditions can be adjusted to achieve high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodocyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyrrole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
2-(Iodomethyl)-1-isopropyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mécanisme D'action
The mechanism of action of 2-(iodomethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-1-isopropyl-1H-pyrrole
- 2-(Bromomethyl)-1-isopropyl-1H-pyrrole
- 2-(Fluoromethyl)-1-isopropyl-1H-pyrrole
Uniqueness
2-(Iodomethyl)-1-isopropyl-1H-pyrrole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C8H12IN |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-(iodomethyl)-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C8H12IN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
MVFAOOVYYQSITK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC=C1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


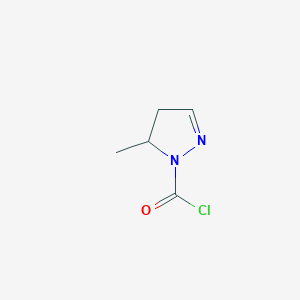
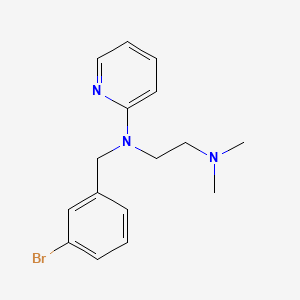
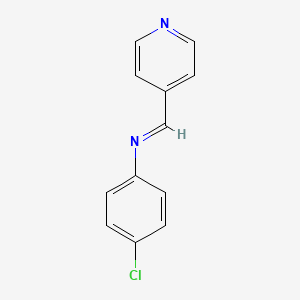
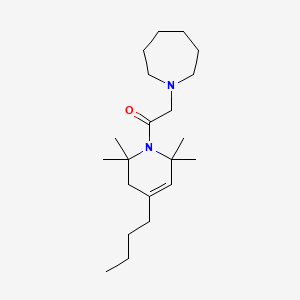
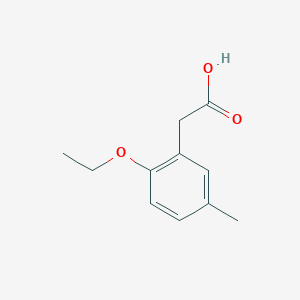
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
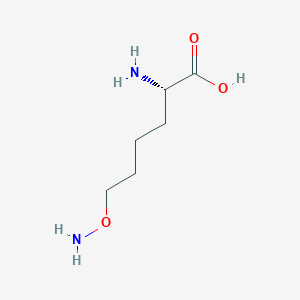
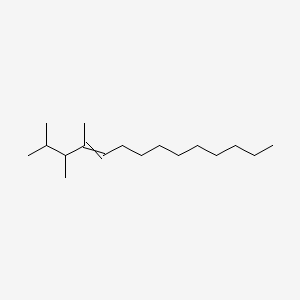
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
